molecular formula C14H15NO2S B2938764 Isopropyl 2-amino-4-phenylthiophene-3-carboxylate CAS No. 351157-38-5

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate

Cat. No.: B2938764
CAS No.: 351157-38-5
M. Wt: 261.34
InChI Key: UTTXADKTKIRQHK-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 351157-38-5) is an organic compound with a molecular formula of C₁₄H₁₅NO₂S and a molecular weight of 261.35 g/mol . This chemical belongs to a class of substituted thiophene carboxylates, characterized by an amino group and an isopropyl ester functional group attached to the thiophene core, which is further substituted with a phenyl ring . The compound is supplied with high purity and is intended for research and development purposes exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a key synthetic intermediate or building block in various research fields, including medicinal chemistry and materials science. The structural features of this molecule make it a valuable precursor for the synthesis of more complex chemical entities. For specific handling and storage information, please refer to the corresponding Safety Data Sheet (SDS). Custom synthesis and bulk quantities may be available upon request .

Properties

IUPAC Name

propan-2-yl 2-amino-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(2)17-14(16)12-11(8-18-13(12)15)10-6-4-3-5-7-10/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTXADKTKIRQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbonyl compound and a nitrile.

    Substitution Reactions: The phenyl group and the amino group are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents on the thiophene ring.

    Esterification: The final step involves the esterification of the carboxyl group with isopropyl alcohol to form the isopropyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Oxidation of the Amino Group

The primary amino group at position 2 undergoes oxidation to form nitro derivatives. This reaction is critical for modifying electron density on the thiophene ring.

Reagents/Conditions Product References
Potassium permanganate (KMnO₄)Isopropyl 2-nitro-4-phenylthiophene-3-carboxylate
Hydrogen peroxide (H₂O₂)Nitroso intermediates (under mild conditions)

The reaction mechanism involves the conversion of the –NH₂ group to –NO₂ via intermediate hydroxylamine and nitroso species. Oxidizing agents like KMnO₄ in acidic or neutral media drive complete nitro-group formation.

Hydrolysis of the Ester Group

The isopropyl ester at position 3 can be hydrolyzed to yield carboxylic acids or carboxylate salts, depending on conditions.

Reagents/Conditions Product References
Aqueous HCl (acidic hydrolysis)2-Amino-4-phenylthiophene-3-carboxylic acid,
NaOH (basic hydrolysis)Sodium 2-amino-4-phenylthiophene-3-carboxylate

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack, forming a carboxylate intermediate.

Cyclocondensation with Isocyanates/Isothiocyanates

The amino group reacts with aryl isocyanates or isothiocyanates to form urea/thiourea derivatives, which cyclize into thienopyrimidines.

Reagents/Conditions Product References
Phenyl isocyanate (PhNCO), reflux in acetonitrile5-Phenyl-2-mercapto-thieno[2,3-d]pyrimidin-4-one
Benzyl isothiocyanate, K₂CO₃, acetone3-Benzyl-2-thioxo-thienopyrimidinone

These reactions exploit the nucleophilicity of the amino group. Cyclization occurs via intramolecular attack of the urea/thiourea sulfur or nitrogen on the thiophene ring .

Suzuki Coupling at the Phenyl Substituent

The 4-phenyl group undergoes palladium-catalyzed cross-coupling with boronic acids, enabling structural diversification.

Reagents/Conditions Product References
Pd(PPh₃)₄, (2,3-dihydrobenzo[b]dioxin-6-yl)boronic acid4-(2,3-Dihydrobenzo[b]dioxin-6-yl)thiophene derivative

This reaction modifies the aryl substituent, enhancing π–π stacking potential in biological or material applications .

Bromination and Halogenation

Electrophilic aromatic substitution introduces halogens to the phenyl ring.

Reagents/Conditions Product References
Br₂, FeBr₃ (catalytic)4-(4-Bromophenyl)thiophene derivative,

Bromination enhances steric bulk and electronic effects, useful in medicinal chemistry.

Dimerization via Amide Linkages

The carboxylic acid (post-hydrolysis) forms dimeric structures through amide bond formation.

Reagents/Conditions Product References
Adipoyl chloride, pyridineBis(2-amino-4-phenylthiophene-3-carboxamide)

Dimeric derivatives exhibit enhanced biological activity, particularly as plasminogen activator inhibitors .

Scientific Research Applications

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) Ester Group Key Properties/Data
Isopropyl 2-amino-4-phenylthiophene-3-carboxylate C₁₄H₁₅NO₂S 261.34* Phenyl Isopropyl Purity: 95% (MFCD01923014) ; Pricing: $180/500 mg
Ethyl 2-amino-4-phenylthiophene-3-carboxylate C₁₃H₁₃NO₂S 247.32 Phenyl Ethyl CAS: 4815-36-5; Lower lipophilicity vs. isopropyl analog
Ethyl 2-amino-4-isobutylthiophene-3-carboxylate C₁₁H₁₇NO₂S 247.32 Isobutyl Ethyl CAS: 72965-15-2; Increased steric bulk at position 4
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate C₁₉H₂₃NO₂S 329.46 4-Cyclohexylphenyl Ethyl Hazard: Skin/eye irritation; Molecular weight impacts solubility

*Calculated based on formula; exact weight may vary.

Substituent Effects on Properties

  • Ester Group Influence: The isopropyl ester (vs. This is critical in drug design for bioavailability optimization . Ethyl esters are more common in synthesis due to simpler starting materials, but isopropyl esters may offer stability advantages in certain formulations .
  • Position 4 Substituents: Phenyl Group: Enhances aromatic π-π stacking in biological targets, a feature shared by the target compound and its ethyl analog . 4-Cyclohexylphenyl Group: Adds significant bulk and hydrophobicity, which may limit solubility but improve binding to hydrophobic protein pockets .

Biological Activity

Isopropyl 2-amino-4-phenylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxylate moiety, which are critical for its biological activity. The molecular formula is C17H21NO2SC_{17}H_{21}NO_2S with a molecular weight of 303.42 g/mol. These structural components suggest potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound can interact with specific enzymes or receptors, modulating their activity. This interaction may inhibit enzymes involved in inflammation or microbial growth, leading to therapeutic effects.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by arresting the cell cycle and altering the expression of pro-apoptotic proteins .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial properties due to its structural similarity to known active compounds. Its amino and carboxylate functional groups enhance its bioactivity, making it a candidate for further pharmacological studies.

Anti-inflammatory Effects

Research has suggested that compounds within this class may possess anti-inflammatory effects. These effects could be attributed to the inhibition of specific inflammatory pathways through enzyme modulation.

Case Studies

  • Antitumor Activity : In related studies, compounds similar to this compound have been evaluated for their antitumor activity. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for further exploration in cancer therapy .
  • Molecular Docking Studies : Molecular docking studies have revealed that these compounds can effectively bind to target proteins involved in critical biological pathways, suggesting their potential as lead compounds in drug development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential activity against microbial growth
Anti-inflammatoryModulation of inflammatory pathways
AntitumorSignificant cytotoxicity against cancer cell lines
Molecular InteractionsBinding affinity with key biological targets

Q & A

Q. What are the standard synthetic routes for preparing isopropyl 2-amino-4-phenylthiophene-3-carboxylate, and what are common optimization challenges?

The compound can be synthesized via modified Gewald reactions, where a ketone or aldehyde reacts with cyanoacetate derivatives and sulfur. For ethyl analogs (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate), substituents at the 4-position (e.g., phenyl groups) are introduced via aryl aldehydes . Key challenges include controlling regioselectivity and minimizing byproducts like polysubstituted thiophenes. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., morpholine or piperidine). Purification typically requires column chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation relies on spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C NMR spectra with ethyl analogs (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate) to identify shifts in the ester group (isopropyl vs. ethyl) and aromatic protons .
  • FT-IR : Confirm the presence of ester C=O (~1700 cm1^{-1}) and NH2_2 (~3300 cm1^{-1}) stretches.
  • Mass Spectrometry : Match molecular ion peaks with the theoretical mass (C14_{14}H15_{15}NO2_2S: ~277.35 g/mol).
  • X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Based on safety data for ethyl analogs :

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C, away from light and moisture.
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation.
  • Incompatibilities : Avoid strong oxidizers and acids to prevent decomposition.

Advanced Research Questions

Q. How do substituent variations (e.g., isopropyl vs. ethyl esters) influence the compound’s physicochemical and biological properties?

Substituents affect solubility, bioavailability, and reactivity. For example:

  • Ester Group : Isopropyl esters may enhance lipophilicity (logP ~4.0 vs. ethyl’s ~3.5), impacting membrane permeability .
  • Biological Activity : Ethyl analogs exhibit antimicrobial and anticancer properties; isopropyl variants may show altered potency due to steric effects on target binding .
  • Stability : Bulkier esters (e.g., isopropyl) could reduce hydrolysis rates compared to ethyl .
SubstituentlogP (Predicted)Hydrolysis Rate (Relative)
Ethyl3.51.0
Isopropyl4.00.7

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps include:

  • Purity Validation : Use HPLC (>95% purity) to rule out byproduct interference .
  • Dose-Response Curves : Establish IC50_{50}/EC50_{50} values across multiple cell lines or enzymatic assays.
  • Molecular Docking : Compare binding modes of isopropyl vs. ethyl esters with targets (e.g., kinases or microbial enzymes) to explain activity differences .

Q. How can researchers assess the compound’s environmental impact and degradation pathways?

  • Ecotoxicology : Use algal or Daphnia magna assays to evaluate acute toxicity (LC50_{50}), referencing ethyl analog data (e.g., EC50_{50} = 10–100 mg/L for aquatic organisms) .
  • Degradation Studies : Perform photolysis (UV exposure) or hydrolysis (pH 7–9 buffers) to identify breakdown products via LC-MS.
  • Bioaccumulation : Calculate logKow_{ow} to predict environmental persistence .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s reactivity or interaction with biological targets?

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate binding stability in protein active sites (e.g., using GROMACS or AMBER).
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, metabolism, and toxicity .

Q. How should researchers design experiments to probe the compound’s mechanism of action?

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins in treated vs. untreated cells.
  • Enzymatic Assays : Test inhibition kinetics (e.g., Michaelis-Menten plots) against purified targets.
  • Structural Analog Synthesis : Compare activity of derivatives (e.g., methyl, benzyl esters) to establish structure-activity relationships (SAR) .

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